REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4](O)=[O:5].CO>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]([F:14])([F:13])[F:15])[C:3]=1[CH2:4][OH:5]
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Name
|
|
Quantity
|
1.116 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C(=CC=C1)OC(F)(F)F
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated
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Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
FILTRATION
|
Details
|
filtered through a hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
The chloroform was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)OC(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |